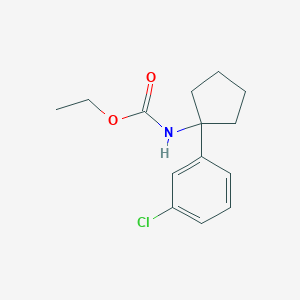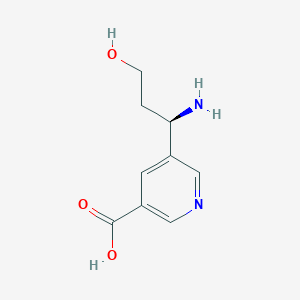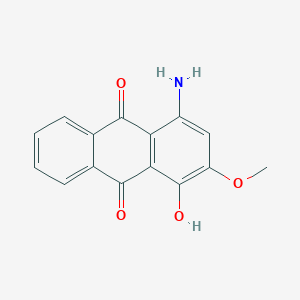
Ethyl 6-(1-aminoethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(1-aminoethyl)nicotinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid and features an ethyl ester group attached to the 6-position of the nicotinic acid ring, along with an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(1-aminoethyl)nicotinate typically involves the esterification of 6-(1-aminoethyl)nicotinic acid. One common method is to react 6-(1-aminoethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
化学反应分析
Types of Reactions
Ethyl 6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ethyl ester group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while reduction of the nitro group can yield amino derivatives.
科学研究应用
Ethyl 6-(1-aminoethyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The ethyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Ethyl nicotinate: Lacks the aminoethyl group, making it less versatile in chemical reactions.
Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-Aminonicotinic acid: Lacks the ester group, making it less lipophilic.
Uniqueness
Ethyl 6-(1-aminoethyl)nicotinate is unique due to the presence of both the ethyl ester and aminoethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
ethyl 6-(1-aminoethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8-4-5-9(7(2)11)12-6-8/h4-7H,3,11H2,1-2H3 |
InChI 键 |
PMGBBTPUBPEDQW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


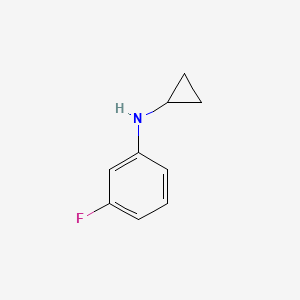
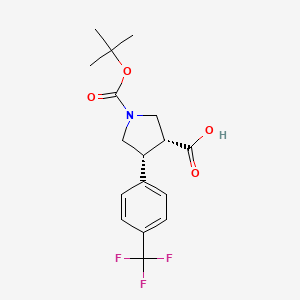
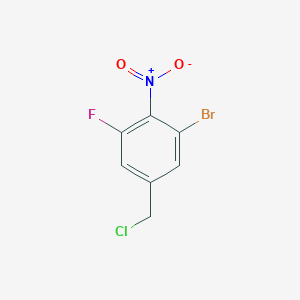
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
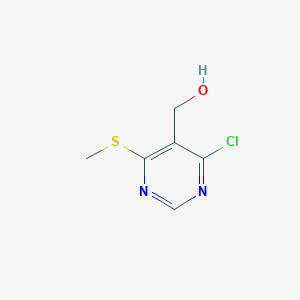
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
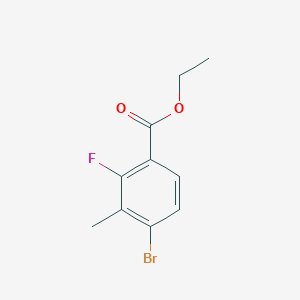
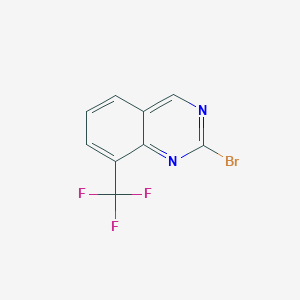

![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)
